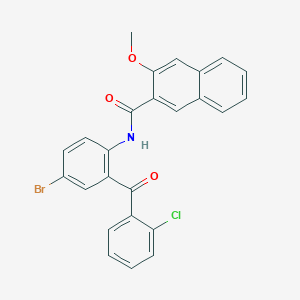

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a similar compound, “N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide”, has been studied . It’s important to note that this is not the exact same compound, but it does share some structural similarities.Physical and Chemical Properties Analysis

Some physical and chemical properties of a similar compound, “2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide”, are available. It has a predicted boiling point of 575.3±50.0 °C, a density of 1.611, and a pKa of 11.29±0.70 .Scientific Research Applications

Antimicrobial and Antituberculosis Activity

N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, including structures similar to the queried compound, have shown significant potential as antimicrobial agents. Specifically, some derivatives have demonstrated submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates and Mycobacterium tuberculosis, with activity levels comparable to that of rifampicin. These findings suggest a promising avenue for developing new antimicrobial and antituberculosis agents utilizing similar chemical structures (Bąk et al., 2020).

Inhibition of Photosynthetic Electron Transport

Research on halogenated 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to the compound , has documented their inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts. These studies are crucial for understanding how certain chemicals can affect photosynthesis, potentially leading to applications in herbicide development or studies on plant physiology (Goněc et al., 2017).

Chemical Synthesis and Characterization

The compound also plays a role in the synthesis of other complex molecules. For example, a practical method for synthesizing an orally active CCR5 antagonist involved a process that could potentially utilize similar compounds as intermediates or starting materials. Such research underscores the importance of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide and its derivatives in medicinal chemistry and drug development (Ikemoto et al., 2005).

Future Directions

Properties

IUPAC Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17BrClNO3/c1-31-23-13-16-7-3-2-6-15(16)12-20(23)25(30)28-22-11-10-17(26)14-19(22)24(29)18-8-4-5-9-21(18)27/h2-14H,1H3,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSIKNSZMGCEFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

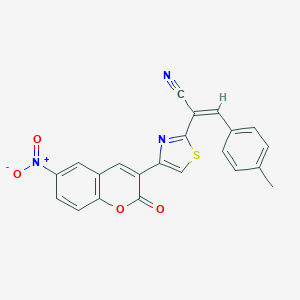

![3-(3-butoxyanilino)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375901.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dichloroanilino)acrylonitrile](/img/structure/B375903.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-toluidino)acrylonitrile](/img/structure/B375905.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-{2-nitroanilino}acrylonitrile](/img/structure/B375908.png)

![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B375909.png)

![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B375910.png)

![(E)-3-(furan-2-yl)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B375911.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{2-nitroanilino}acrylonitrile](/img/structure/B375912.png)

![3-{4-nitro-2-methylanilino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375915.png)

![2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B375918.png)

![[4-methyl-2-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-iodobenzenesulfonate](/img/structure/B375924.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B375925.png)